molecular formula C12H17N3O B1211744 Azoprocarbazine CAS No. 2235-59-8

Azoprocarbazine

Cat. No. B1211744
CAS RN: 2235-59-8
M. Wt: 219.28 g/mol
InChI Key: MXENASHWABXOQE-UHFFFAOYSA-N
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Description

Azoprocarbazine, also known as Procarbazine, is a medication used for the treatment of Hodgkin’s lymphoma and brain cancers . It belongs to the group of medicines known as alkylating agents .


Synthesis Analysis

Azoprocarbazine is oxidized by rat liver microsomes in the presence of reduced nicotinamide adenine dinucleotide phosphate and oxygen to yield two major metabolites . The isolated products are the two isomeric azoxy derivatives . A cytochrome P450-mediated reaction, involving P450IA and IIBisoenzymes, was responsible for the activation process .


Molecular Structure Analysis

The molecular formula of Azoprocarbazine is C12H17N3O . Its average mass is 219.283 Da and its mono-isotopic mass is 219.137161 Da .


Chemical Reactions Analysis

Azoprocarbazine is oxidized by rat liver microsomes in the presence of reduced nicotinamide adenine dinucleotide phosphate and oxygen to yield two major metabolites . These results strongly suggest that cytochrome P-450-dependent monooxygenase(s) are involved in the N-oxidation of azoprocarbazine to yield two azoxy isomers of procarbazine .


Physical And Chemical Properties Analysis

The molecular formula of Azoprocarbazine is C12H17N3O . Its average mass is 219.283 Da and its mono-isotopic mass is 219.137161 Da .

Scientific Research Applications

1. Anticancer Activity

Azoprocarbazine, a metabolite of procarbazine, plays a significant role in the treatment of human leukemias, particularly through its bioactivation to reactive intermediates. Notably, it is initially oxidized to azoprocarbazine and further N-oxidized to methylazoxyprocarbazine and benzylazoxyprocarbazine isomers. Research has demonstrated that methylazoxyprocarbazine is the most cytotoxic metabolite, particularly effective against the L1210 murine leukemia cell line and tumor-bearing mice, indicating its importance in the mechanism of anticancer action of procarbazine (Swaffar et al., 1989).

2. Effects on Amine Oxidase Activities

Azoprocarbazine has been studied for its effects on amine oxidase activities in rats, particularly focusing on its interaction with semicarbazide-sensitive amine oxidase (SSAO) and monoamine oxidase (MAO) activities. It has shown selective inhibition of benzylamine deamination by SSAO, with IC50 values significantly lower than those exhibited against MAO activities. This specificity of azoprocarbazine in inhibiting certain enzyme activities highlights its potential for targeted therapeutic applications (Holt, Sharman, & Callingham, 1992).

3. In Vivo Cytotoxic Activity

In vivo studies have shown that azoprocarbazine exhibits cytotoxic activity against L1210 leukemia cells in mice, comparable to procarbazine. These findings further emphasize the role of azoprocarbazine as a significant component in the antineoplastic activity of procarbazine, potentially influencing the efficacy of clinical treatments involving procarbazine (Shiba & Weinkam, 2004).

4. Free Radical Formation and Toxicity Studies

Research involving electron spin resonance analysis has identified the formation of free radical species, specifically methyl radicals, during the metabolism of procarbazine. This formation occurs during oxidation in liver microsomes, hepatocytes, and several organs following drug administration in vivo, indicating the potential toxicity pathways of procarbazine and its metabolites, including azoprocarbazine (Goria-Gatti et al., 1992).

Safety And Hazards

Azoprocarbazine can increase your risk of bleeding or infection . Common side effects of Azoprocarbazine may include low blood cell counts, nausea, and vomiting . It is not recommended in people with severe liver or kidney problems .

properties

IUPAC Name

4-[(methyldiazenyl)methyl]-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXENASHWABXOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206856
Record name 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azoprocarbazine

CAS RN

2235-59-8
Record name 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azoprocarbazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZOPROCARBAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56768KS32D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
R Preiss, F Baumann, R Regenthal… - Anti-cancer …, 2006 - journals.lww.com
The plasma kinetics of procarbazine (PCB) and its major metabolite azo-procarbazine (azo-PCB) were systematically investigated in humans for the first time. Eight therapy-refractory …
Number of citations: 20 journals.lww.com
P Wiebkin, RA Prough - Cancer Research, 1980 - AACR
… azoprocarbazine to yield two azoxy isomers of procarbazine. Incubation of liver microsomal protein with [ 14 C]azoprocarbazine… ]azoprocarbazine than with [ring- 14 C]azoprocarbazine, …
Number of citations: 44 aacrjournals.org
L Goria-Gatti, A Iannone, A Tomasi, G Poli… - …, 1992 - academic.oup.com
… metabolism of azoprocarbazine (19). The hydrazone tautomer of azoprocarbazine is also a … a Km —10 times smaller than that of azoprocarbazine we cannot exclude that some of the …
Number of citations: 48 academic.oup.com
JM Erikson, DJ Tweedie, JM Ducore, RA Prough - Cancer research, 1989 - AACR
Procarbazine, a chemotherapeutic hydrazine, is thought to be metabolized to an alkylating species similar to methyl carbonium ion by multistep reactions involving cytochrome P-450, …
Number of citations: 47 aacrjournals.org
SJ Moloney, P Wiebkin, SW Cummings… - …, 1985 - academic.oup.com
… observed with azoprocarbazine and the difficulties of measuring the rates of methane formation from procarbazine directly due to the observed lag phase (9), azoprocarbazine was used …
Number of citations: 22 academic.oup.com
RA Prough, MI Brown, GA Dannan, FP Guengerich - Cancer research, 1984 - AACR
… they could W-oxidize azoprocarbazine to form the two … oxidative metabolism of azoprocarbazine and can account for … -dependent A/-oxidation of azoprocarbazine to form 2 azoxy …
Number of citations: 48 aacrjournals.org
DA Shiba, RJ Weinkam - … of Chromatography B: Biomedical Sciences and …, 1982 - Elsevier
… Conversions of procarbazine to azoprocarbazine and of this metabolite to the azoxy isomers … Azoprocarbazine may also isomerize chemically to N-isopropyl-p-formylbenzamide methyl…
Number of citations: 29 www.sciencedirect.com
MG Horstman, GG Meadows, GS Yost - Cancer research, 1987 - AACR
… can be postulated to proceed through azoprocarbazine and the azoxyprocarbazine isomers (Fig. … against murine LI210 than either procarbazine or azoprocarbazine (9). The formation of …
Number of citations: 48 aacrjournals.org
M Massoud, JP Armand, V Ribrag - European Journal of Cancer, 2004 - Elsevier
… It is metabolised to azoprocarbazine by microsomal cytochrome P-450 oxidoreductase or by mithochondrial monoamine oxidase enzymatic conversion [4], [5]. AzoPCB may be …
Number of citations: 19 www.sciencedirect.com
MW Coomes, RA Prough - Drug metabolism and disposition, 1983 - Citeseer
… Early studies on the fate of procarbazine in vivo suggested that the chemical oxidation of the hydrazine might account for the formation of azoprocarbazine in blood(4, 5). However, …
Number of citations: 36 citeseerx.ist.psu.edu

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